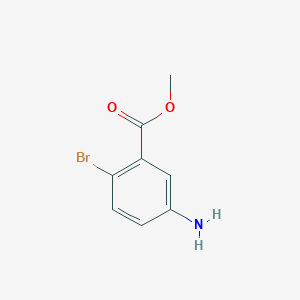

Methyl 5-amino-2-bromobenzoate

Übersicht

Beschreibung

Methyl 5-amino-2-bromobenzoate is an organic compound that has been the subject of various studies due to its potential applications in fields such as nonlinear optics (NLO) and pharmaceuticals. The compound is characterized by the presence of an amino group and a bromine atom on a benzene ring which is esterified with a methoxy group.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, Methyl 2-amino-5-bromobenzoate (M2A5B) was synthesized using a slow evaporation solution growth technique, which is a common method for obtaining good quality single crystals for NLO applications . Another related compound, 2-amino-5-bromo-benzoic acid methyl ester, was also grown using a similar technique . These methods highlight the importance of controlled reaction conditions to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-5-bromobenzoate has been extensively studied using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . The vibrational frequencies and functional groups have been identified using FT-IR and FT-Raman spectral analyses, which are crucial for understanding the molecular dynamics and interactions . Additionally, the molecular electrostatic potential and the energy distribution within the molecule have been mapped to predict reactivity and stability .

Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives can be inferred from studies on similar compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involved reactions such as methylation, ethylation, and oxidation, which are common in the modification of benzoic acid derivatives . The presence of functional groups like amino and bromo allows for further chemical transformations, which can be utilized in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical properties of Methyl 2-amino-5-bromobenzoate have been determined, with the crystal showing an optical energy band gap of 2.7 eV and refractive indices of 1.569, 1.587, and 1.600 . The melting point of the material is 74°C, and its thermal stability has been assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The mechanical behavior was analyzed using Vicker's microhardness tester, indicating the material's resistance to deformation . The chemical properties, such as the dipole moment, polarizability, and hyperpolarizability, have been reported, which are significant for understanding the NLO activity of the compound .

Wissenschaftliche Forschungsanwendungen

Vibrational Study and Molecular Properties

Methyl 5-amino-2-bromobenzoate has been studied for its vibrational properties and molecular dynamics. A detailed interpretation of its Infrared and Raman spectra revealed insights into its molecular structure and dynamics. This study also explored its electronic properties, such as absorption wavelength and frontier molecular orbitals energy, enhancing understanding of its behavior at the molecular level (Saxena, Agrawal, & Gupta, 2015).

Role in Synthesis of Key Intermediates

This compound is crucial in the synthesis of other compounds, such as 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for anti-cancer drugs. It demonstrates the compound's role in the synthesis of medically significant molecules (Cao Sheng-li, 2004).

Unidirectional Growth and Characterization for NLO Applications

This compound has been used in the unidirectional growth of nonlinear optical single crystals, demonstrating its potential in the field of optics and photonics. This study also includes characterizations like UV–vis transmission and Photoluminescence (Parthasarathy & Gopalakrishnan, 2013).

Application in Nonlinear Optical (NLO) Activity

The compound's potential in nonlinear optical applications has been studied, revealing its ability to contribute to NLO activity. This includes evaluations of vibrational modes and thermodynamic properties, indicating its usefulness in advanced optical technologies (Parthasarathy & Gopalakrishnan, 2012).

Molecular Structure Analysis

Further studies on its molecular structure, including vibrational spectra, hyperpolarizability, and HOMO-LUMO analysis, provide a comprehensive understanding of its molecular behavior and potential applications in various scientific fields (Balamurugan et al., 2015).

Use in Photodynamic Therapy

Research has also been conducted on derivatives of this compound for applications in photodynamic therapy for cancer treatment. This highlights its potential in developing new medical treatments (Pişkin, Canpolat, & Öztürk, 2020).

Development of Antifungal Agents

Novel arenesulfonamides derived from 3-amino-5-bromobenzoic acid, a related compound, have shown significant activity against Malassezia furfur, suggesting potential use in treating skin diseases like seborrheic dermatitis (Trifonov et al., 2020).

Wirkmechanismus

Target of Action

Methyl 5-amino-2-bromobenzoate is a potential PqsD inhibitor . PqsD is a key enzyme in the biosynthesis of Pseudomonas Quinolone Signal (PQS), a quorum sensing molecule in Pseudomonas aeruginosa. This bacterium is known to cause various infections, particularly in immunocompromised individuals .

Mode of Action

The compound interacts with the PqsD enzyme, inhibiting its function . This disruption in the PQS biosynthesis pathway can lead to a reduction in the production of virulence factors and biofilm formation, thereby mitigating the pathogenicity of Pseudomonas aeruginosa .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PQS biosynthesis pathway . By inhibiting the PqsD enzyme, the compound disrupts this pathway, leading to a decrease in the production of PQS. This, in turn, affects the downstream effects of PQS, including the production of virulence factors and biofilm formation .

Result of Action

The inhibition of the PqsD enzyme by this compound results in a decrease in the production of PQS . This leads to a reduction in the production of virulence factors and biofilm formation, which are key contributors to the pathogenicity of Pseudomonas aeruginosa . Therefore, the compound’s action can potentially mitigate the harmful effects of this bacterium.

Safety and Hazards

Zukünftige Richtungen

Methyl 2-amino-5-bromobenzoate may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate, methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate, (2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid, and 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one . These compounds have potential applications in various fields, indicating promising future directions for the use of Methyl 2-amino-5-bromobenzoate.

Biochemische Analyse

Biochemical Properties

Methyl 5-amino-2-bromobenzoate plays a significant role in biochemical reactions, particularly as an inhibitor. It interacts with enzymes such as PqsD, which is involved in the quorum sensing system of Pseudomonas aeruginosa . This interaction inhibits the production of virulence factors and biofilm formation, making it a potential candidate for anti-infective therapies . Additionally, this compound is used in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the quorum sensing system in Pseudomonas aeruginosa, leading to reduced virulence and biofilm formation . This compound also impacts cell signaling pathways and gene expression related to the production of virulence factors . Furthermore, it has been shown to have plant growth-regulator activity, affecting cellular metabolism in plants .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It inhibits the enzyme PqsD, which is crucial for the quorum sensing system in Pseudomonas aeruginosa . This inhibition disrupts the production of virulence factors and biofilm formation. Additionally, this compound is involved in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors, affecting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on PqsD and the quorum sensing system in Pseudomonas aeruginosa . Its stability and degradation need to be monitored to ensure consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the quorum sensing system in Pseudomonas aeruginosa without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential skin and eye irritation . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibitory effects on PqsD and the quorum sensing system in Pseudomonas aeruginosa . It interacts with enzymes and cofactors that regulate the production of virulence factors and biofilm formation. Additionally, it is used in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors, affecting viral metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its inhibitory effects on the quorum sensing system in Pseudomonas aeruginosa .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its inhibitory effects . Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its activity and function. The subcellular localization of this compound is essential for its role in inhibiting the quorum sensing system in Pseudomonas aeruginosa .

Eigenschaften

IUPAC Name |

methyl 5-amino-2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDWPQOLEQDJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288758 | |

| Record name | methyl 5-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6942-37-6 | |

| Record name | 6942-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 5-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-2-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

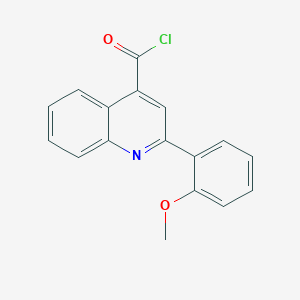

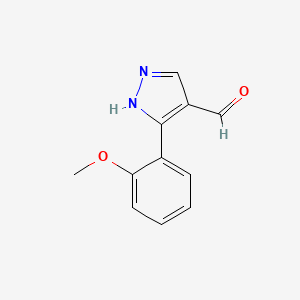

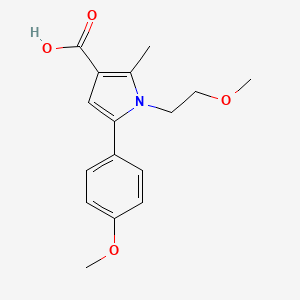

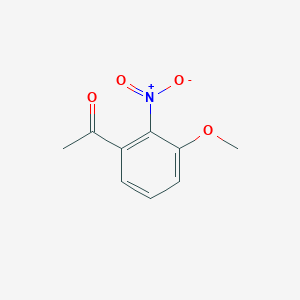

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)

![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)

![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)

![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)

![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)